

Isodihydrofutoquinol A physical and chemical characteristics

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Compound of Interest

Compound Name: *Isodihydrofutoquinol A*

Cat. No.: *B1153339*

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Isodihydrofutoquinol A: A Comprehensive Technical Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodihydrofutoquinol A is a naturally occurring lignan found in various plant species, notably from the genus *Piper*.^[1] As a member of the quinone family, it possesses a unique chemical structure that has drawn interest for its potential bioactive properties. This technical guide provides a detailed overview of the known physical and chemical characteristics of **Isodihydrofutoquinol A**, compiled from available scientific literature. It is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical and Physical Properties

Isodihydrofutoquinol A is characterized by a complex molecular structure featuring a cyclohexadienone moiety. Its chemical identity and physical properties are summarized in the tables below.

Identifier	Value
IUPAC Name	(4R)-4-[(2R)-1-(1,3-benzodioxol-5-yl)propan-2-yl]-4,5-dimethoxy-2-(prop-2-en-1-yl)cyclohexa-2,5-dien-1-one
Molecular Formula	C ₂₁ H ₂₄ O ₅
Molecular Weight	356.4 g/mol
CAS Number	62560-95-6
Canonical SMILES	<chem>CC(CC1=CC2=C(C=C1)OCO2)C3(C=C(C(=O)C=C3OC)CC=C)OC</chem>
InChI Key	SMOHLDSEWHACKE-SZNDQCEHSA-N

Computed Physical Property	Value
Topological Polar Surface Area	54.0 Å ²
Hydrogen Bond Donor Count	0
Hydrogen Bond Acceptor Count	5
Rotatable Bond Count	7
Complexity	608
XLogP3	3.7

Note: Boiling point and specific solubility data in common solvents are not readily available in the reviewed literature.

Spectroscopic Data

The structural elucidation of **Isodihydrofutoquinol A** has been primarily accomplished through spectroscopic methods. The following data is based on the total synthesis and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR (CDCl_3): δ 0.95 (3H, d, $J=7.0$ Hz), 1.70-2.10 (2H, m), 2.40-2.80 (2H, m), 2.95 (3H, s), 3.20-3.50 (1H, m), 3.65 (3H, s), 4.90-5.20 (2H, m), 5.70-6.10 (1H, m), 5.85 (2H, s), 6.18 (1H, d, $J=2.0$ Hz), 6.50-6.80 (4H, m).

^{13}C NMR (CDCl_3): δ 15.6, 35.4, 40.5, 41.8, 51.5, 58.7, 100.8, 108.0, 109.1, 121.2, 122.0, 131.8, 134.2, 136.5, 145.8, 147.5, 153.2, 186.5.

Other Spectroscopic Data

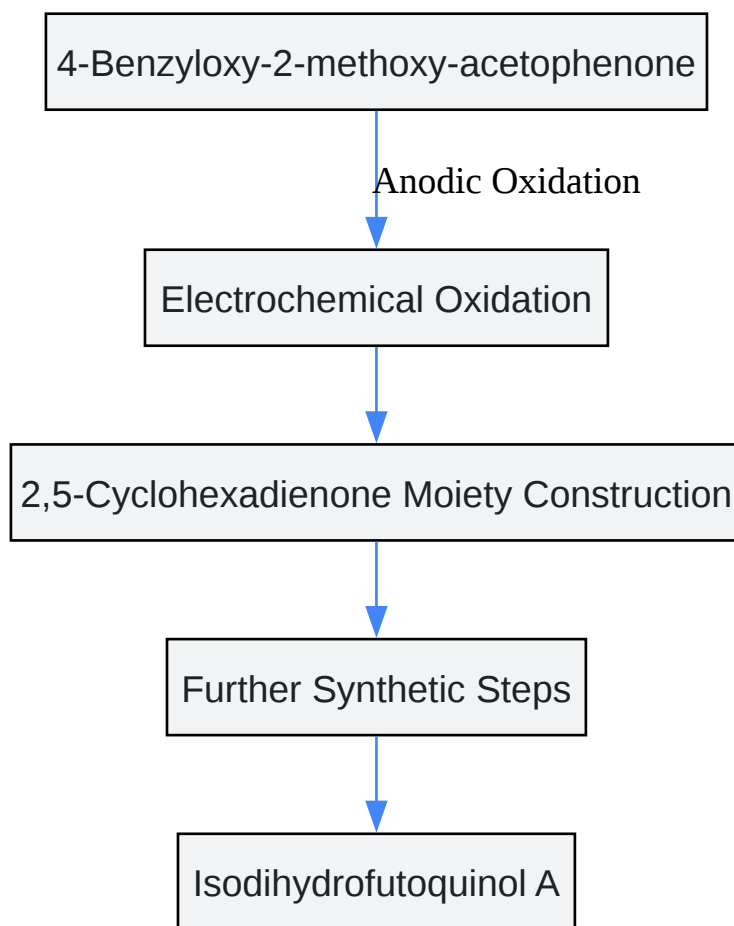
- Infrared (IR) Spectroscopy: Key absorptions indicating the presence of a carbonyl group (C=O) and aromatic rings are expected, though specific peak values from primary literature are not detailed here.
- Mass Spectrometry (MS): The exact mass is reported as 356.162 g/mol .

Experimental Protocols

Total Synthesis of Isodihydrofutoquinol A

A reported total synthesis of **Isodihydrofutoquinol A** was achieved starting from 4-benzyloxy-2-methoxy-acetophenone. A key step in this synthesis is the construction of the 2,5-cyclohexadienone moiety through an electrochemical method.^[2]

Workflow for the Synthesis of **Isodihydrofutoquinol A**:



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Caption: Synthetic pathway of **Isodihydrofutoquinol A**.

Note: For the detailed experimental conditions, including reagents, solvents, and reaction times, it is essential to consult the primary literature by Shizuri et al. (1986) in Tetrahedron Letters.

Biological Activity

Isodihydrofutoquinol A has been noted for its potential antimicrobial properties. However, detailed studies on its mechanism of action and its effects on specific biological signaling pathways are not extensively documented in the current body of scientific literature. Further research is required to elucidate the pharmacological profile of this compound.

Conclusion

Isodihydrofutoquinol A is a structurally interesting natural product with potential for further scientific investigation. This guide provides a foundational summary of its known physical and chemical characteristics. The lack of extensive biological activity data and specific physical properties such as boiling point and solubility highlights areas for future research that could unlock the full potential of this molecule for therapeutic applications. Researchers are encouraged to consult the primary literature for in-depth experimental details.

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References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
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